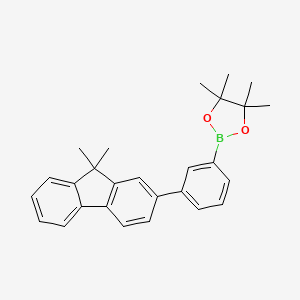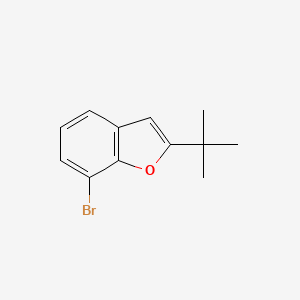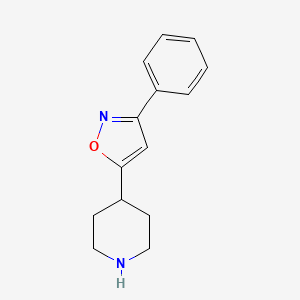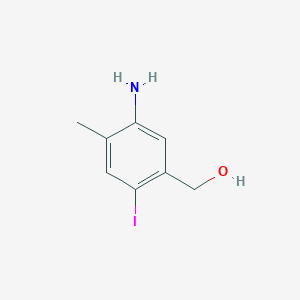
3-Pyrazolidinone sulfate
Vue d'ensemble
Description
3-Pyrazolidinone sulfate is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule is known for its unique properties, which make it a valuable tool for investigating various biochemical and physiological processes. In
Applications De Recherche Scientifique
3-Pyrazolidinone sulfate has been used in various scientific research applications, including drug discovery, enzyme inhibition studies, and protein binding assays. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and pain. This makes 3-Pyrazolidinone sulfate a potential candidate for the development of anti-inflammatory drugs.
Mécanisme D'action
The mechanism of action of 3-Pyrazolidinone sulfate involves the inhibition of enzymes involved in inflammation and pain. It has been shown to bind to the active site of COX-2 and LOX enzymes, thereby blocking their activity. This results in a reduction in the production of inflammatory mediators such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Pyrazolidinone sulfate include a reduction in inflammation and pain. It has also been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells and tissues. Additionally, 3-Pyrazolidinone sulfate has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Pyrazolidinone sulfate in lab experiments is its ability to inhibit the activity of specific enzymes. This makes it a valuable tool for investigating the role of these enzymes in various biological processes. However, one of the limitations of using 3-Pyrazolidinone sulfate is its potential toxicity. Therefore, care must be taken when handling this compound, and appropriate safety measures should be followed.
Orientations Futures
There are several future directions for the use of 3-Pyrazolidinone sulfate in scientific research. One area of interest is the development of new anti-inflammatory drugs based on this compound. Additionally, further studies are needed to investigate the potential use of 3-Pyrazolidinone sulfate in cancer therapy. Other future directions may include the investigation of the compound's effects on other biological processes, such as metabolism and cell signaling.
Conclusion:
In conclusion, 3-Pyrazolidinone sulfate is a valuable tool for investigating various biochemical and physiological processes. Its ability to inhibit the activity of specific enzymes makes it a potential candidate for the development of new drugs for the treatment of inflammation and cancer. However, care must be taken when handling this compound due to its potential toxicity. Further research is needed to fully understand the potential applications of 3-Pyrazolidinone sulfate in scientific research.
Propriétés
IUPAC Name |
pyrazolidin-3-one;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O.H2O4S/c6-3-1-2-4-5-3;1-5(2,3)4/h4H,1-2H2,(H,5,6);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVPTFYKKADNIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNNC1=O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70725051 | |
| Record name | Sulfuric acid--pyrazolidin-3-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70725051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyrazolidinone sulfate | |
CAS RN |
219312-95-5 | |
| Record name | Sulfuric acid--pyrazolidin-3-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70725051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(2-Fluoro-4-nitrophenoxy)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1508519.png)

![2,7-Dibromo-spiro[9H-fluorene-9,8'-[8H]indolo[3,2,1-de]acridine]](/img/structure/B1508524.png)
![N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine](/img/structure/B1508532.png)
![9-[3-(2-Naphthalenyl)phenyl]-anthracene](/img/structure/B1508534.png)
![Ethanone, 2-bromo-1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B1508537.png)

![4-(2-Chloro-6-iodothieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1508546.png)




